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molecular formula C16H13NO3 B8348636 Ethyl 2-phenyl-1,3-benzoxazole-6-carboxylate

Ethyl 2-phenyl-1,3-benzoxazole-6-carboxylate

Cat. No. B8348636
M. Wt: 267.28 g/mol
InChI Key: LXVXETFJVQEWRC-UHFFFAOYSA-N
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Patent
US08461209B2

Procedure details

To a solution of ethyl 3-hydroxy-4-nitrobenzoate (3.56 g) in ethyl acetate (100 mL) was added 10% palladium/carbon (600 mg), and the mixture was stirred under hydrogen atmosphere for 5 hr. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. To a solution of the residue in methanol (100 mL) were added benzaldehyde (1.50 mL) and sodium sulfate (1.00 g), and the mixture was stirred at 45° C. for 16 hr. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. To a solution of the residue in methylene chloride (100 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.21 g), and the mixture was stirred at room temperature for 30 min. Saturated aqueous sodium hydrogen carbonate solution (300 mL) was added to the reaction mixture, and the mixture was extracted with chloroform (100 mL×2). The organic layer was washed with saturated brine. After concentration under reduced pressure, the residue was purified by silica gel column chromatography to give the title compound (3.60 g) as a pale-yellow solid.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6]>C(OCC)(=O)C.[Pd]>[C:4]1([C:5]2[O:1][C:2]3[CH:3]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:10]=[CH:11][C:12]=3[N:13]=2)[CH:10]=[CH:11][CH:12]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the residue in methanol (100 mL) were added benzaldehyde (1.50 mL) and sodium sulfate (1.00 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 45° C. for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the residue in methylene chloride (100 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.21 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium hydrogen carbonate solution (300 mL) was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (100 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 159.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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